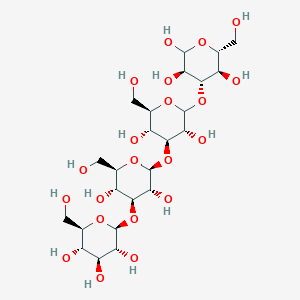

ラミナリテトラオース

説明

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol is a tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds. It is a type of oligosaccharide derived from laminarin, a polysaccharide found in the cell walls of brown algae. The molecular formula of laminaritetraose is C24H42O21, and it has a molecular weight of 666.6 g/mol .

科学的研究の応用

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol has various scientific research applications, including:

作用機序

Target of Action

Laminaritetraose primarily targets the glycoside hydrolase family 64 enzymes, specifically the laminaripentaose-producing beta-1,3-glucanase (LPHase) . This enzyme cleaves a long-chain polysaccharide beta-1,3-glucan into specific pentasaccharide oligomers .

Mode of Action

Laminaritetraose interacts with its target enzyme, LPHase, by sitting in an electronegatively charged central region within a wide groove of the enzyme . This region is proximal to several conserved residues including two carboxylates (Glu (154) and Asp (170)) and four other sugar-binding residues (Thr (156), Asn (158), Trp (163), and Thr (167)) . These residues play a crucial role in the interaction of Laminaritetraose with LPHase .

Biochemical Pathways

The interaction of Laminaritetraose with LPHase affects the biochemical pathway of beta-1,3-glucan cleavage . LPHase uses a direct displacement mechanism involving Glu (154) and Asp (170) to cleave a beta-1,3-glucan into specific alpha-pentasaccharide oligomers .

Result of Action

The result of Laminaritetraose’s action is the production of specific alpha-pentasaccharide oligomers from the cleavage of beta-1,3-glucan . This is achieved through the direct displacement mechanism involving Glu (154) and Asp (170) in the LPHase enzyme .

Action Environment

The action of Laminaritetraose is influenced by environmental factors such as pH and temperature . For instance, a mutant enzyme exhibited high hydrolytic activity toward reduced laminarin at optimal pH of 4.5 and temperature of 55 °C . .

生化学分析

Biochemical Properties

Laminaritetraose plays a significant role in biochemical reactions, particularly in the degradation of polysaccharides. It serves as a substrate for enzymes such as endo-1,3-β-glucanase, which hydrolyzes the β-1,3-glycosidic bonds in laminarin to produce smaller oligosaccharides, including laminaritetraose . This interaction is crucial for the breakdown of complex carbohydrates into simpler forms that can be utilized by organisms. Additionally, laminaritetraose interacts with other biomolecules, such as proteins involved in plant immune responses, where it can act as a signaling molecule to trigger defense mechanisms .

Cellular Effects

Laminaritetraose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, laminaritetraose can act as a pathogen-associated molecular pattern (PAMP), recognized by pattern recognition receptors (PRRs) on the cell surface . This recognition triggers a cascade of signaling events that lead to the activation of defense-related genes and the production of reactive oxygen species (ROS), which help to fend off pathogenic attacks . In addition, laminaritetraose has been shown to modulate the activity of certain enzymes involved in carbohydrate metabolism, thereby influencing overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of laminaritetraose involves its interaction with specific enzymes and receptors. For instance, laminaritetraose binds to the active site of endo-1,3-β-glucanase, facilitating the hydrolysis of β-1,3-glycosidic bonds . This binding interaction is mediated by several conserved residues within the enzyme’s active site, which stabilize the substrate and catalyze the cleavage reaction . Furthermore, laminaritetraose can interact with PRRs on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of laminaritetraose can vary over time. Studies have shown that laminaritetraose is relatively stable under ambient conditions, with a shelf life of over two years when stored properly . Its stability can be influenced by factors such as temperature and pH. Over time, laminaritetraose may undergo degradation, leading to a decrease in its efficacy in biochemical assays . Long-term studies have also indicated that prolonged exposure to laminaritetraose can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of laminaritetraose in animal models are dose-dependent. At lower dosages, laminaritetraose has been shown to enhance immune responses and improve metabolic functions . At higher dosages, it may exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is important to carefully monitor and adjust dosages to avoid potential toxicity in animal studies.

Metabolic Pathways

Laminaritetraose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It is a product of the enzymatic hydrolysis of laminarin by endo-1,3-β-glucanase . Once formed, laminaritetraose can be further broken down into smaller glucose units by exo-β-glucanases, which cleave the terminal glucose residues . These metabolic pathways are essential for the utilization of complex carbohydrates as energy sources and for the synthesis of other biomolecules .

Transport and Distribution

Within cells and tissues, laminaritetraose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of laminaritetraose across cellular membranes, ensuring its availability for biochemical reactions . Additionally, laminaritetraose can bind to certain proteins that help to localize it within specific cellular compartments, such as the cytoplasm or the cell wall . This distribution is crucial for its role in various cellular processes.

Subcellular Localization

Laminaritetraose is localized in specific subcellular compartments, where it exerts its biochemical functions. In plant cells, laminaritetraose is primarily found in the cell wall and the cytoplasm . Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . The presence of laminaritetraose in these compartments allows it to interact with enzymes and receptors involved in cell wall remodeling and defense responses .

準備方法

Synthetic Routes and Reaction Conditions

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol can be synthesized through the enzymatic hydrolysis of laminarin using specific β-1,3-glucanases. These enzymes cleave the β-1,3-glycosidic bonds in laminarin, producing laminaritetraose along with other oligosaccharides . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the source of the enzyme.

Industrial Production Methods

Industrial production of laminaritetraose involves the extraction of laminarin from brown algae, followed by enzymatic hydrolysis using β-1,3-glucanases. The process includes steps such as algae harvesting, laminarin extraction, enzyme treatment, and purification of the resulting oligosaccharides .

化学反応の分析

Types of Reactions

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by β-1,3-glucanases to produce smaller oligosaccharides.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: β-1,3-glucanases, optimal pH (usually around 5-6), and temperature (45-55°C).

Oxidation: Oxidizing agents such as periodate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

類似化合物との比較

Similar Compounds

Laminaribiose: A disaccharide composed of two glucose units linked by β-1,3-glycosidic bonds.

Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.

Laminaripentaose: A pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds.

Uniqueness

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol is unique due to its specific structure and the number of glucose units. Its tetrasaccharide structure allows it to interact differently with enzymes and biological systems compared to shorter or longer oligosaccharides. This uniqueness makes it valuable for studying specific enzymatic activities and biological processes .

特性

IUPAC Name |

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)13(33)14(34)22(40-5)44-19-11(31)7(3-27)42-24(16(19)36)45-20-12(32)8(4-28)41-23(17(20)37)43-18-10(30)6(2-26)39-21(38)15(18)35/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18+,19+,20+,21?,22+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBQXBHLZOAVSV-BJSXIJIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461498 | |

| Record name | CTK8G0484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26212-72-6 | |

| Record name | CTK8G0484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)